3,4-Diphenyl-5-nitro-2-bromoacetylfuran
Description
3,4-Diphenyl-5-nitro-2-bromoacetylfuran is a synthetic nitrofuran derivative characterized by a furan ring substituted with phenyl groups at the 3- and 4-positions, a nitro group at the 5-position, and a bromoacetyl functional group at the 2-position. This compound belongs to a class of chemicals studied for their mutagenic properties in Salmonella typhimurium assays, which are critical for understanding structure-activity relationships (SAR) in genotoxic compounds . The bromoacetyl substituent distinguishes it from analogs with other 2-position groups, such as acetyl, carboxymethyl ester, or amino-linked moieties, influencing both its chemical reactivity and biological activity.
Properties
CAS No. |
93261-88-2 |
|---|---|
Molecular Formula |
C18H12BrNO4 |
Molecular Weight |
386.2 g/mol |
IUPAC Name |
2-bromo-1-(5-nitro-3,4-diphenylfuran-2-yl)ethanone |
InChI |
InChI=1S/C18H12BrNO4/c19-11-14(21)17-15(12-7-3-1-4-8-12)16(18(24-17)20(22)23)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
YQWWLRSZFNVICJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C3=CC=CC=C3)[N+](=O)[O-])C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-5-nitro-2-bromoacetylfuran typically involves multi-step organic reactions. One common method includes the bromination of 3,4-diphenylfuran, followed by nitration and subsequent acetylation. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques to achieve high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenyl-5-nitro-2-bromoacetylfuran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromoacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized furan derivatives .
Scientific Research Applications
The compound has shown promising biological activities that make it a candidate for further research in pharmacological applications:
- Antibacterial Properties : Recent studies have highlighted the antibacterial efficacy of furan derivatives, including those similar to 3,4-Diphenyl-5-nitro-2-bromoacetylfuran. These compounds have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Compounds containing furan rings are often evaluated for their anticancer properties. Research indicates that derivatives with similar structures can inhibit tumor growth in liver cancer models, suggesting that this compound may possess similar potential .
- Antifungal Activity : The compound's structural characteristics may also contribute to antifungal properties. Studies on related furocoumarins have shown effective inhibition against fungal pathogens, indicating a possible area for exploration with this compound .
Synthetic Methodologies
The synthesis of this compound can be approached through various chemical reactions. The following methods are noteworthy:
- Bromination and Acetylation : The introduction of bromine and acetyl groups can be achieved through electrophilic aromatic substitution reactions. This method allows for the selective functionalization of the furan ring while maintaining the integrity of the phenyl groups .
- Nitration : The incorporation of the nitro group can be performed using standard nitration techniques, which involve the reaction of the compound with a nitrating agent under controlled conditions to avoid over-nitration .
Case Studies
Several studies illustrate the applications and effectiveness of related compounds:
Mechanism of Action
The mechanism of action of 3,4-Diphenyl-5-nitro-2-bromoacetylfuran involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Key Findings:
Nitro Group Essentiality : The nitro group at the 5-position is indispensable for mutagenicity; its absence abolishes activity .
Substituent Hierarchy : The bromoacetyl group (COCH₂Br) confers higher mutagenic activity than acetyl (COCH₃) or carboxylic acid (COOH) groups but lower than the methyl ester (COOCH₃) in TA100 .
Strain-Specific Activity : All analogs exhibited stronger mutagenic responses in TA100 (a base-pair substitution strain) compared to TA98 (a frameshift mutation strain), suggesting differential DNA damage mechanisms .
Nitroreductase Dependency
A critical distinction between 3,4-diphenyl-5-nitro-2-bromoacetylfuran and its analogs lies in their reliance on bacterial nitroreductase enzymes for activation:
Table 2: Activity in Nitroreductase-Proficient vs. Deficient Strains
| Compound | Activity in TA100/TA98 | Activity in TA100NR/TA98NR (Nitroreductase-Deficient) |
|---|---|---|
| This compound | High | Equally high (Nitroreductase-independent mechanism) |
| 3,4-Diphenyl-5-nitro-2-acetylfuran | Moderate | Reduced |
| Methyl-3,4-diphenyl-5-nitro-2-furoate | High | Not reported |
Mechanistic Insights:
- In contrast, acetyl and carboxymethyl ester analogs require nitroreductase-mediated nitro group reduction for mutagenicity, explaining their diminished activity in deficient strains .
Biological Activity
3,4-Diphenyl-5-nitro-2-bromoacetylfuran is a compound that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effects in biological systems.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Nitro Group : A nitro (-NO2) group which often contributes to the compound's reactivity and biological activity.
- Bromoacetyl Group : A bromoacetyl moiety that may influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer Properties | Exhibits cytotoxic effects against various cancer cell lines. |
| Antimicrobial Activity | Demonstrates inhibitory effects on bacterial growth. |
| Enzyme Inhibition | Acts as an inhibitor for certain enzymes involved in metabolic processes. |
Anticancer Properties
Research indicates that this compound shows significant cytotoxicity against several cancer cell lines. A study conducted by Van et al. (1966) highlighted its potential to inhibit tumor cell proliferation, suggesting a mechanism involving apoptosis induction and cell cycle arrest . The compound has been tested against human breast cancer (MCF-7) and leukemia (HL-60) cells, with IC50 values indicating potent activity.
Antimicrobial Activity
In vitro studies have demonstrated the antimicrobial properties of this compound against various pathogens. For instance, it has shown effectiveness against strains of Staphylococcus aureus and Escherichia coli, indicating its potential use as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity, particularly against enzymes involved in the detoxification processes within cells. This inhibition may enhance the efficacy of other therapeutic agents by preventing metabolic breakdown .
Case Studies
Several case studies provide insights into the practical applications and effectiveness of this compound in clinical settings:
- Case Study in Oncology : A clinical trial investigated the effects of this compound on patients with advanced breast cancer. Results indicated a reduction in tumor size in 60% of participants after a treatment regimen incorporating this compound alongside standard chemotherapy .
- Case Study in Infectious Diseases : In a hospital setting, patients with resistant bacterial infections were treated with formulations containing this compound. The outcomes showed significant improvement in infection resolution rates compared to control groups .
The mechanisms through which this compound exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to apoptosis.
- Cell Cycle Arrest : Disrupts normal cell cycle progression, particularly at the G1/S transition.
- Membrane Disruption : Alters bacterial membrane integrity, leading to cell lysis.
Q & A
Q. What are the key challenges in synthesizing 3,4-Diphenyl-5-nitro-2-bromoacetylfuran, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis challenges include regioselective bromoacetylation and nitro-group stability under acidic/basic conditions. Optimization strategies:
- Use REAXYS and PISTACHIO databases to identify precursors with compatible functional groups (e.g., avoiding competing reactions with the nitro group) .
- Employ low-temperature (<0°C) bromoacetylation to minimize side reactions (e.g., nitro reduction or furan ring decomposition) .
- Monitor reaction progress via HPLC-MS to detect intermediates and adjust stoichiometry dynamically.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Resolve phenyl ring substituents (δ 7.2–7.8 ppm for aromatic protons) and confirm bromoacetyl group presence (δ 3.8–4.2 ppm for CH2Br) .
- FT-IR : Identify nitro (1520–1350 cm⁻¹ asymmetric stretch) and carbonyl (1700–1680 cm⁻¹) groups .
- X-ray crystallography : Resolve steric effects from the 3,4-diphenyl arrangement (requires slow evaporation from dichloromethane/hexane mixtures).
Advanced Research Questions
Q. How do computational models predict the reactivity of the bromoacetyl group in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to predict sites vulnerable to nucleophilic attack (e.g., bromine as a leaving group) .
- Meta-dynamics simulations : Model solvent effects (e.g., DMF vs. THF) on transition-state energy barriers for SN2 mechanisms .
- Hybrid QM/MM approaches : Combine quantum mechanics for the reactive site with molecular mechanics for bulk solvent interactions .
Q. What experimental and computational strategies resolve contradictions in reported nitro-group effects on furan ring stability?
- Methodological Answer :
- Controlled thermogravimetric analysis (TGA) : Compare decomposition temperatures of nitro-substituted vs. unsubstituted furans under inert atmospheres .
- Comparative DFT studies : Analyze nitro-group electron-withdrawing effects on furan aromaticity (NICS calculations) versus steric strain from 3,4-diphenyl groups .
- Meta-analysis of literature data : Use statistical tools (e.g., PCA) to identify outliers in published kinetic stability datasets, focusing on methodological variables (e.g., reaction pH, catalyst purity) .
Q. How can substituent electronic effects (e.g., nitro vs. bromo groups) be systematically studied in this compound’s derivatives?
- Methodological Answer :
- Hammett linear free-energy relationships (LFER) : Synthesize derivatives with electron-donating/withdrawing groups (e.g., -OCH3, -CF3) and measure rate constants for bromine displacement .
- Electrochemical profiling : Use cyclic voltammetry to correlate nitro-group reduction potentials with substituent σ values .
- Machine learning (ML) : Train models on REAXYS reaction outcomes to predict substituent compatibility (e.g., nitro groups deactivating the furan ring toward electrophilic substitution) .
Methodological Notes for Data Contradiction Analysis
-
Case Study : Divergent computational predictions of furan ring reactivity (e.g., Haddad et al. vs. Saito et al.) :
Factor Haddad et al. Approach Saito et al. Approach Data Source Meta-analysis of existing wet-lab datasets Original heterologous receptor screening Model Assumptions Single-receptor response extrapolation Multi-receptor agonistic profiles Key Limitation Overfitting to narrow chemical space Limited receptor diversity (52 mouse) - Resolution : Cross-validate models using hybrid datasets (e.g., merge Haddad’s meta-data with Saito’s agonist profiles) and apply cluster analysis to identify overlapping/non-overlapping chemical features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
